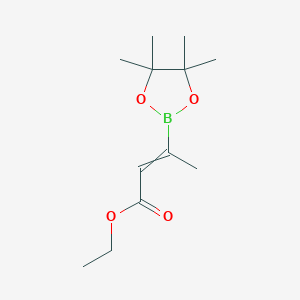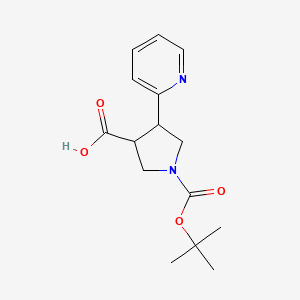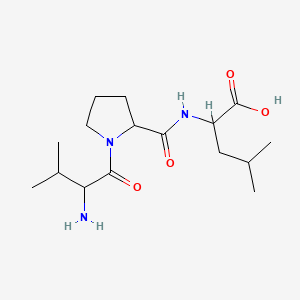
Zirconium octoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium octoate is an organometallic compound that consists of a central zirconium atom surrounded by eight octoate ligands. The octoate ligand typically refers to the octanoate ion, which is a carboxylate group derived from octanoic acid. This structure imparts unique characteristics to this compound, making it a valuable catalyst in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of zirconium octoate involves the reaction of zirconium oxychloride with octanoic acid. The process typically includes the following steps :
Saponification: Octanoic acid is mixed with sodium hydroxide to form the sodium salt of octanoic acid.
Reaction with Zirconium Oxychloride: The sodium salt of octanoic acid is then reacted with zirconium oxychloride under controlled temperature conditions (90-95°C) to form this compound.
Purification: The product is purified through washing and distillation to remove any impurities.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring that the reaction conditions are mild and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Zirconium octoate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions.
Substitution: This compound can undergo substitution reactions, where the octoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Various organic ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products may include new organometallic complexes .
Applications De Recherche Scientifique
Zirconium octoate has a wide range of scientific research applications, including :
Chemistry: Used as a catalyst in polymerization reactions, olefin metathesis, and hydroamination.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of adhesives, coatings, and surface modifications.
Mécanisme D'action
The mechanism of action of zirconium octoate involves its role as a catalyst in various chemical reactions. The zirconium atom forms strong coordination bonds with the octoate ligands, which enhances its stability and reactivity. In hydroamination reactions, for example, this compound promotes the addition of an amino group to an unsaturated carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to zirconium octoate include:
- Zirconium 2-ethylhexanoate
- Zirconium bis(2-ethylhexanoate)
- Zirconyl octoate
Uniqueness
This compound is unique due to its high stability, solubility in organic solvents, and versatility as a catalyst. Its ability to endure harsh chemical environments and high temperatures makes it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C32H64O8Zr |
|---|---|
Poids moléculaire |
668.1 g/mol |
Nom IUPAC |
octanoic acid;zirconium |
InChI |
InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10); |
Clé InChI |
NKWYNUVSOUOQRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide](/img/structure/B13400412.png)
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13400419.png)
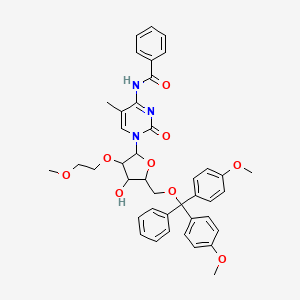
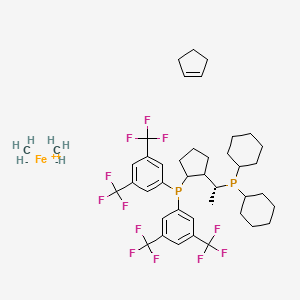
![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
![Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13400447.png)
![2-[13-(3-Butyl-oxiranyl)-tridecyl]-3,6-dihydroxy-5-methyl[1,4]benzoquinone](/img/structure/B13400452.png)
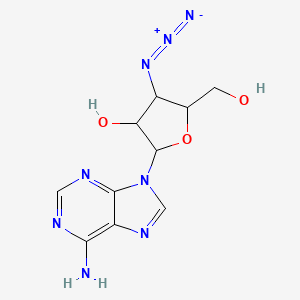
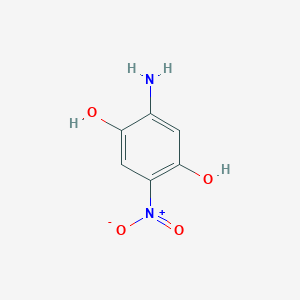
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)

